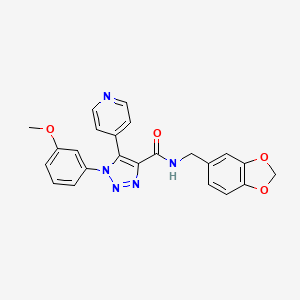![molecular formula C14H16N2O2 B2567745 N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide CAS No. 2305568-16-3](/img/structure/B2567745.png)
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide, also known as OPDA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. OPDA is an analog of the endogenous fatty acid amide, N-arachidonoyl ethanolamine (anandamide), which is involved in various physiological processes in the body. OPDA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endogenous fatty acid amides such as anandamide. By inhibiting FAAH, N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide increases the levels of endogenous fatty acid amides in the body, which may have various physiological effects.
Biochemical and Physiological Effects:
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been shown to have various biochemical and physiological effects in the body. In addition to its inhibition of FAAH, N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been shown to inhibit the reuptake of dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as ADHD and depression. N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has also been shown to have analgesic effects, indicating its potential use as a pain reliever.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide in lab experiments is its specificity for FAAH inhibition, which allows for the study of endogenous fatty acid amides without interference from other compounds. However, one limitation is that N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide. One direction is to study its potential as a therapeutic agent for neurological disorders such as ADHD and depression. Another direction is to investigate its potential as a pain reliever. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide and to determine its potential applications in various fields of scientific research.
Synthesis Methods
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide can be synthesized using various methods, including the reaction of 3-(6-oxopiperidin-2-yl)aniline with propargyl bromide in the presence of a base. Another method involves the reaction of 3-(6-oxopiperidin-2-yl)aniline with propargyl alcohol in the presence of a base and a copper catalyst. Both methods result in the formation of N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide, which can be purified using column chromatography.
Scientific Research Applications
N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has been shown to inhibit the reuptake of dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and depression. N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide has also been shown to have analgesic effects, indicating its potential use as a pain reliever.
properties
IUPAC Name |
N-[3-(6-oxopiperidin-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-13(17)15-11-6-3-5-10(9-11)12-7-4-8-14(18)16-12/h2-3,5-6,9,12H,1,4,7-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQJNSJKGAYEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2CCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

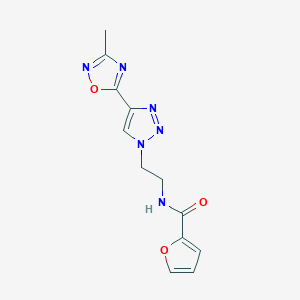

![2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2567666.png)
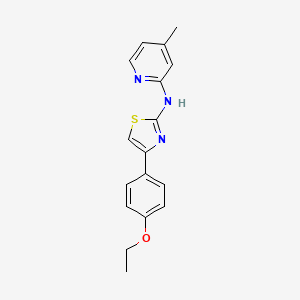
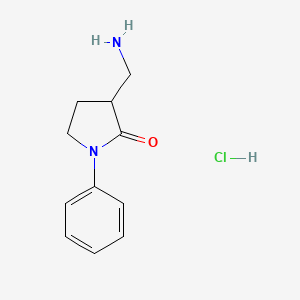
![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2567669.png)
![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/no-structure.png)
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2567672.png)
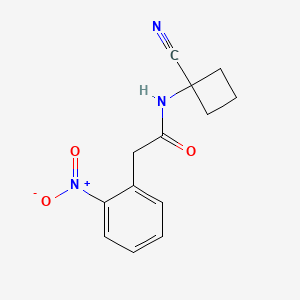

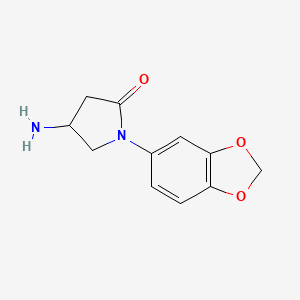
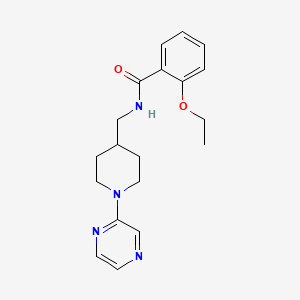
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2567681.png)
